Benzenesulfonamide, 5-amino-N-(2-hydroxyethyl)-2-methyl-

説明

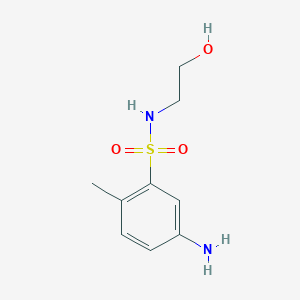

Benzenesulfonamide, 5-amino-N-(2-hydroxyethyl)-2-methyl- is a useful research compound. Its molecular formula is C9H14N2O3S and its molecular weight is 230.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality Benzenesulfonamide, 5-amino-N-(2-hydroxyethyl)-2-methyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenesulfonamide, 5-amino-N-(2-hydroxyethyl)-2-methyl- including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Benzenesulfonamide derivatives, particularly 5-amino-N-(2-hydroxyethyl)-2-methyl-, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the compound's biological activity, including its antimicrobial, anti-inflammatory, and anticancer properties, supported by various studies and data tables.

Chemical Structure and Synthesis

The compound 5-amino-N-(2-hydroxyethyl)-2-methyl-benzenesulfonamide is characterized by its sulfonamide group attached to a benzene ring with an amino group and a hydroxyethyl moiety. The synthesis typically involves the reaction of sulfonyl chlorides with amines, followed by purification through crystallization or chromatography.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of benzenesulfonamide derivatives against various pathogens. For instance:

- In Vitro Antibacterial Activity : A study reported that derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria, including E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) values ranged from 6.45 to 6.72 mg/mL for different strains .

- Antifungal Activity : The compound also showed antifungal properties with effective inhibition against Candida albicans and Aspergillus niger, with MIC values indicating potent activity .

| Microbial Strain | MIC (mg/mL) | Activity |

|---|---|---|

| E. coli | 6.72 | Antibacterial |

| S. aureus | 6.63 | Antibacterial |

| C. albicans | 6.63 | Antifungal |

| A. niger | 6.28 | Antifungal |

Anti-inflammatory Activity

The anti-inflammatory properties of benzenesulfonamides have been investigated in various models:

- In Vivo Studies : Compounds were shown to inhibit carrageenan-induced paw edema in rats significantly, with inhibition rates reaching up to 94% at certain doses . This suggests potential therapeutic applications in inflammatory diseases.

Anticancer Activity

The anticancer potential of benzenesulfonamide derivatives has been a focal point of research:

- Cell Line Studies : Derivatives were tested against several cancer cell lines, including MDA-MB-231 (breast cancer) and MCF-7, showing IC50 values in the low micromolar range (0.3287 mg/mL for one active derivative), indicating strong cytotoxic effects .

- Mechanism of Action : The compounds exhibited pro-apoptotic effects, inducing cell death through pathways involving caspase activation and cell cycle arrest at the G2/M phase .

| Cell Line | IC50 (mg/mL) | Effect |

|---|---|---|

| MDA-MB-231 | 0.3287 | Cytotoxicity |

| MCF-7 | Variable | Cytotoxicity |

Case Studies

- Study on Apoptosis Induction : A specific derivative was able to induce apoptosis in breast cancer cell lines with a significant increase in annexin V-FITC positive cells compared to controls, highlighting its potential as an anticancer agent .

- Antimicrobial Efficacy Against Biofilms : Another study evaluated the effectiveness of benzenesulfonamides against biofilm formation in bacterial cultures, demonstrating their ability to disrupt biofilm integrity, which is crucial for treating chronic infections .

科学的研究の応用

Pharmaceutical Applications

Antiviral Activity

Recent studies have demonstrated that benzenesulfonamide derivatives exhibit potent antiviral properties. For instance, one study highlighted its effectiveness against various strains of influenza viruses, including H1N1 and H5N1. The compound was shown to decrease viral mRNA levels significantly in infected cells, indicating its potential as a therapeutic agent against influenza by interfering with viral entry or replication processes .

Anticancer Properties

Benzenesulfonamide derivatives have also been investigated for their anticancer activities. Research has shown that certain derivatives can inhibit carbonic anhydrase IX, an enzyme often overexpressed in cancer cells. These compounds demonstrated selective inhibition with IC50 values ranging from 10.93 to 25.06 nM against carbonic anhydrase IX, alongside significant apoptosis induction in breast cancer cell lines .

Antibacterial Effects

The antibacterial properties of benzenesulfonamide derivatives have been explored extensively. For example, specific compounds demonstrated significant inhibition of bacterial growth at concentrations as low as 50 µg/mL against Staphylococcus aureus and Klebsiella pneumoniae. This suggests potential applications in treating bacterial infections .

Analytical Chemistry Applications

High-Performance Liquid Chromatography (HPLC)

Benzenesulfonamide, 5-amino-N-(2-hydroxyethyl)-2-methyl- can be effectively analyzed using reverse phase HPLC methods. A study detailed a method utilizing acetonitrile and water as the mobile phase, which is scalable for preparative separation and suitable for pharmacokinetic studies. This method allows for the isolation of impurities and the analysis of compound stability .

Data Table: Summary of Applications

Case Study 1: Antiviral Efficacy

A study conducted on A549 lung epithelial cells demonstrated that benzenesulfonamide derivatives significantly reduced viral mRNA levels in a dose-dependent manner when exposed to influenza viruses. The compound's mechanism appears to involve interference with the viral transcription process, making it a candidate for further development as an antiviral agent .

Case Study 2: Anticancer Activity

In a series of experiments involving breast cancer cell lines (MDA-MB-231), researchers observed that certain benzenesulfonamide derivatives not only inhibited cell proliferation but also induced significant apoptosis compared to control groups. The selectivity for carbonic anhydrase IX over other isoforms suggests a targeted therapeutic approach for cancer treatment .

特性

IUPAC Name |

5-amino-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O3S/c1-7-2-3-8(10)6-9(7)15(13,14)11-4-5-12/h2-3,6,11-12H,4-5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWHPEPVZSCLPRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)S(=O)(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7065384 | |

| Record name | Benzenesulfonamide, 5-amino-N-(2-hydroxyethyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13248-55-0 | |

| Record name | 5-Amino-N-(2-hydroxyethyl)-2-methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13248-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, 5-amino-N-(2-hydroxyethyl)-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013248550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonamide, 5-amino-N-(2-hydroxyethyl)-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonamide, 5-amino-N-(2-hydroxyethyl)-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-N-(2-hydroxyethyl)-2-methylbenzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.923 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。